4-(4-Fluorophenyl)piperazine-1-carbaldehyde
Overview
Description
4-(4-Fluorophenyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C11H13FN2O It is a derivative of piperazine, a heterocyclic organic compound, and contains a fluorophenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol monomethyl ether. The reaction is carried out under microwave irradiation at a power of 800W for 3 minutes. After the reaction, the mixture is cooled, and the solvent is removed by distillation under reduced pressure. The remaining product is then purified by extraction with ethyl acetate and washing with water and saturated salt solution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the purification process can be optimized for higher yields and purity. The reaction conditions, such as temperature and pressure, can be controlled more precisely in an industrial setting to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Fluorophenyl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A related compound with similar structural features but lacking the aldehyde group.
4-(4-Fluorophenyl)piperazine-1-methanol: A reduced form of the aldehyde compound.
4-(4-Fluorophenyl)piperazine-1-carboxylic acid: An oxidized form of the aldehyde compound.
Uniqueness
4-(4-Fluorophenyl)piperazine-1-carbaldehyde is unique due to the presence of both the fluorophenyl group and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
4-(4-fluorophenyl)piperazine-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-1-3-11(4-2-10)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCOKPDDWLDIFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458721 | |
Record name | STK175440 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831170-44-6 | |
Record name | STK175440 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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